

# Application Notes and Protocols for 19,20-Epoxychochalasin D

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 19,20-Epoxychochalasin D

Cat. No.: B12410618

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed NMR and mass spectrometry data for **19,20-Epoxychochalasin D**, along with comprehensive protocols for its analysis. This information is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

## Introduction

**19,20-Epoxychochalasin D** is a fungal metabolite belonging to the cytochalasan family, a group of compounds known for their diverse and potent biological activities. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them of significant interest for drug development.<sup>[1][2]</sup> Accurate and reliable analytical data are crucial for the identification, characterization, and quantification of **19,20-Epoxychochalasin D** in complex mixtures, as well as for elucidating its mechanism of action.

## Spectroscopic Data

The structural elucidation of **19,20-Epoxychochalasin D** has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **19,20-Epoxychochalsin D**, measured in  $\text{CDCl}_3$  at 500 MHz, are summarized below. These data are based on the revised structure of 19( $\beta\text{H}$ ), 20( $\alpha\text{H}$ )-epoxychochalsin D.[\[1\]](#)

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **19,20-Epoxychochalsin D** in  $\text{CDCl}_3$ [\[1\]](#)

Position	$\delta C$ (ppm)	$\delta H$ (ppm), multiplicity, J (Hz)	HMBC (H $\rightarrow$ C)	NOESY (H $\rightarrow$ H)
1	173.52	-	-	-
3	53.94	3.25 (m)	-	2, 27, 31
4	50.70	2.27 (t, 4.9)	6, 10, 21	5, 8, 10a, 10b
5	32.58	2.60 (m)	4, 6, 11	4
6	147.48	-	-	-
7	69.99	3.83 (d, 10.3)	6, 12, 13	12b, 13
8	46.55	2.64 (m)	1, 7, 9, 13, 14	4
9	52.53	-	-	-
10	45.16	a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0)	3, 4, 1', 2', 6'	4, 27, 31
11	13.50	0.90 (d, 6.7)	4, 5, 6	2, 3, 5, 12a
12	114.35	a: 5.29 (s), b: 5.07 (s)	5, 7	11, 7
13	131.20	5.90 (dd, 15.5, 9.8)	14, 15	7, 14, 15a
14	133.42	5.71 (ddd, 15.5, 10.0, 5.8)	8, 13	13, 15a, 15b, 16
15	37.44	a: 2.68 (m), b: 2.11 (dd, 12.0, 5.8)	16, 20, 13, 14, 16, 22	13, 14, 15b, 14, 15a, 22
16	41.93	3.22 (m)	14, 15, 17, 22	14, 22
17	215.29	-	-	-
18	76.36	-	-	-

19	59.65	3.16 (d, 1.8)	18, 20	23, 25
20	52.76	3.54 (brs)	19, 21	3, 21
21	74.12	5.52 (s)	4, 8, 19, 20, 25	20, 25
22	19.16	1.21 (d, 6.7)	15, 16, 17	15b, 16
23	21.86	1.54 (s)	18, 19	19
24	169.81	-	-	-
25	20.66	2.16 (s)	24	19, 21
26	137.13	-	-	-
27, 31	129.18	7.17 (d, 7.2)	10, 2', 3', 4', 5', 6'	3, 10, 28, 29
28, 30	128.96	7.32 (m)	1', 2', 6'	27, 29
29	127.12	7.25 (m)	2', 3', 5', 6'	27, 28

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of **19,20-Epoxyctochalasin D**.

Table 2: Mass Spectrometry Data for **19,20-Epoxyctochalasin D**

Technique	Ionization Mode	Observed m/z	Molecular Formula
HRESIMS	[M+H] <sup>+</sup>	524.2654	C <sub>30</sub> H <sub>38</sub> NO <sub>7</sub>

## Experimental Protocols

The following protocols provide a general framework for the isolation and analysis of **19,20-Epoxyctochalasin D**.

### Protocol 1: Isolation and Purification of 19,20-Epoxyctochalasin D from Fungal Culture

This protocol outlines the general steps for extracting and purifying **19,20-Epoxycytochalasin D** from a fungal source, such as *Xylaria* species.

### 1. Fungal Cultivation:

- Inoculate the desired fungal strain (e.g., *Xylaria hypoxylon*) into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a sufficient period to allow for the production of secondary metabolites.

### 2. Extraction:

- After incubation, terminate the fermentation by adding methanol to the culture broth.
- Homogenize the culture and separate the mycelia from the broth by centrifugation or filtration.
- Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate.
- Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

### 3. Chromatographic Purification:

- Subject the crude extract to a primary separation step using column chromatography on silica gel or other suitable stationary phases.
- Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.
- Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pool fractions containing the compound of interest and further purify them using preparative HPLC on a C18 column to yield pure **19,20-Epoxycytochalasin D**.

## Protocol 2: NMR Data Acquisition

### 1. Sample Preparation:

- Dissolve approximately 1-5 mg of purified **19,20-Epoxychochalsin D** in a suitable deuterated solvent (e.g., 0.5 mL of CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

### 2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Tune and match the probe for the desired nuclei (<sup>1</sup>H and <sup>13</sup>C).
- Shim the magnetic field to obtain optimal resolution.

### 3. Data Acquisition:

- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
- Acquire two-dimensional NMR spectra, including:
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range <sup>1</sup>H-<sup>13</sup>C correlations (2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

### 4. Data Processing and Analysis:

- Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the  $^1\text{H}$  spectrum and pick peaks in all spectra.
- Analyze the 1D and 2D spectra to assign all proton and carbon resonances and to elucidate the structure and stereochemistry of the molecule.

## Protocol 3: Mass Spectrometry Data Acquisition

### 1. Sample Preparation:

- Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample to a final concentration of 1-10  $\mu\text{g/mL}$  for analysis.

### 2. LC-MS/MS Analysis:

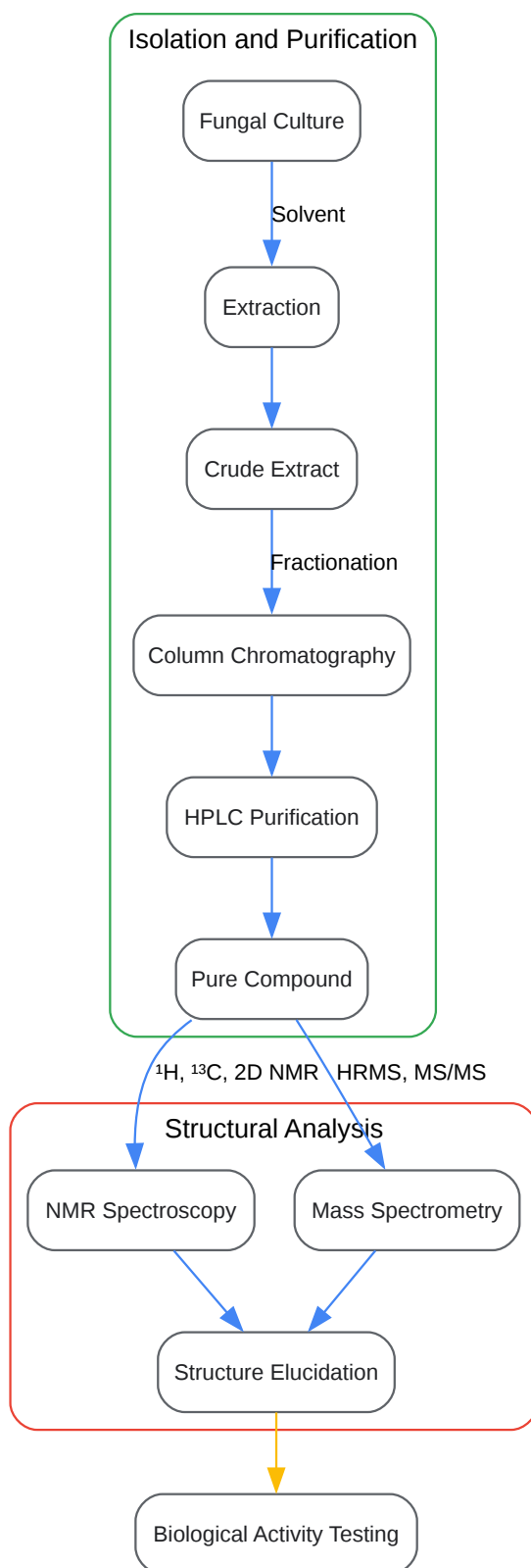
- Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS), such as a Triple Quadrupole or an Orbitrap instrument.
- Liquid Chromatography:
  - Inject the sample onto a C18 analytical column.
  - Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry:
  - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  - Acquire full scan mass spectra to determine the molecular weight of the compound.
  - Perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ( $[\text{M}+\text{H}]^+$ ) as the precursor ion and fragmenting it to obtain characteristic product ions for structural confirmation.

## Visualizations

### Isolation and Analysis Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of **19,20-Epoxychochalsin D**.



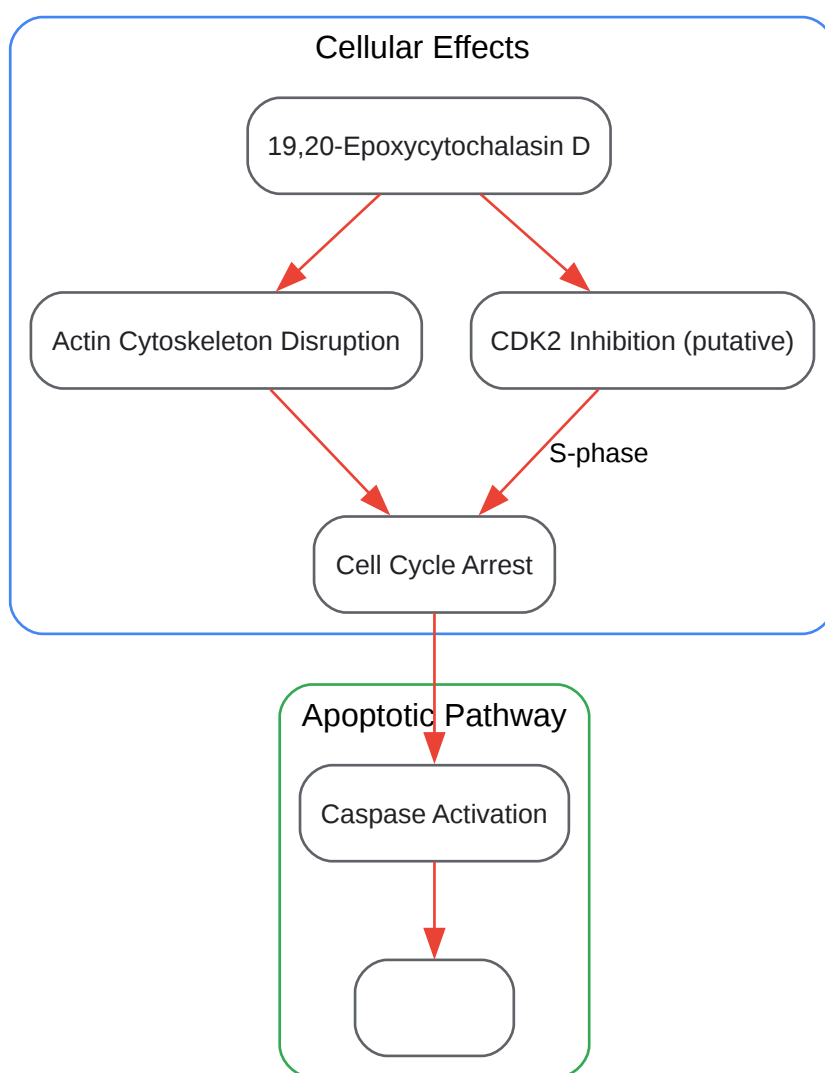


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### Isolation and Analysis Workflow

## Proposed Cytotoxic Signaling Pathway

**19,20-Epoxychochalasin D** and related compounds have been shown to induce cytotoxicity in cancer cells. While the exact mechanism for this specific compound is under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis. For a related compound, 19,20-epoxychochalasin C, CDK2 has been suggested as a possible target, and the compound was shown to induce S phase cell cycle arrest and apoptosis.[3] The following diagram depicts a plausible signaling pathway for the cytotoxic effects of **19,20-Epoxychochalasin D**.



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Proposed Cytotoxic Mechanism

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)